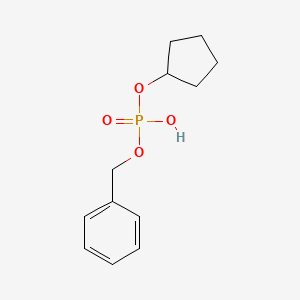

Benzyl cyclopentyl hydrogen phosphate

Description

Benzyl cyclopentyl hydrogen phosphate is a phosphate ester compound characterized by a benzyl group (C₆H₅CH₂–) and a cyclopentyl group (C₅H₉–) attached to a phosphate backbone.

Phosphate esters like this typically exhibit moderate polarity, hydrolytic sensitivity, and variable bioavailability depending on substituents. For example, benzoyl phosphate (C₇H₇O₅P), a structurally related compound, has a molecular mass of 202.102 g/mol and features a benzoyl group directly esterified to a phosphate group .

Properties

IUPAC Name |

benzyl cyclopentyl hydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17O4P/c13-17(14,16-12-8-4-5-9-12)15-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJFFDACCUOSDTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OP(=O)(O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17O4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzyl cyclopentyl hydrogen phosphate typically involves the reaction of benzyl alcohol with cyclopentyl hydrogen phosphate under acidic conditions. The reaction can be catalyzed by strong acids such as sulfuric acid or hydrochloric acid. The process involves the esterification of the hydroxyl group of benzyl alcohol with the phosphate group of cyclopentyl hydrogen phosphate .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Benzyl cyclopentyl hydrogen phosphate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form benzyl cyclopentyl phosphate.

Reduction: Reduction reactions can convert the phosphate group to a phosphite group.

Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.

Major Products Formed:

Oxidation: Benzyl cyclopentyl phosphate.

Reduction: Benzyl cyclopentyl phosphite.

Substitution: Various substituted benzyl cyclopentyl phosphates depending on the nucleophile used.

Scientific Research Applications

Chemistry: Benzyl cyclopentyl hydrogen phosphate is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds. It serves as a precursor for the synthesis of more complex organophosphorus compounds .

Biology and Medicine: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain phosphatases, which are enzymes involved in various cellular processes .

Industry: The compound is used in the production of flame retardants and plasticizers. Its ability to form stable phosphorus-carbon bonds makes it valuable in the manufacture of materials that require enhanced thermal stability .

Mechanism of Action

The mechanism of action of benzyl cyclopentyl hydrogen phosphate involves its interaction with molecular targets such as enzymes. The compound can inhibit the activity of phosphatases by binding to their active sites, thereby preventing the dephosphorylation of substrates. This inhibition can affect various cellular pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare benzyl cyclopentyl hydrogen phosphate with structurally or functionally analogous compounds derived from the evidence:

Table 1: Key Properties of Phosphate and Benzoate Derivatives

Structural and Functional Analysis

Benzoyl Phosphate (C₇H₇O₅P): Features a benzoyl group directly linked to a phosphate group. Exhibits higher polarity compared to non-phosphorylated benzoates (e.g., methyl benzoate) due to the ionizable phosphate moiety . Likely hydrolytically unstable under acidic or alkaline conditions, similar to other phosphate esters.

p-Hydroxy-Heptyl Benzoate Dihydrogen Phosphate :

- Combines a long-chain heptyl group with a hydroxylated aromatic ring.

- The hydroxyl group may enhance solubility in aqueous environments, while the heptyl chain could improve lipid membrane permeability .

Benzyl Diphenylphosphinate (C₁₉H₁₇O₂P): A phosphinic acid ester with bulky diphenyl and benzyl groups.

Butyl Benzyl Phthalate (BBP) :

- A phthalate diester used as a plasticizer.

- Unlike phosphate esters, phthalates are associated with endocrine-disrupting effects, highlighting the importance of substituent choice in toxicity .

Demonstrates lower molecular weight and higher volatility compared to phosphorylated analogs .

Key Limitations in Evidence

- No direct data on this compound were found; comparisons are extrapolated from structurally related compounds.

Biological Activity

Benzyl cyclopentyl hydrogen phosphate (BCHP) is a compound of increasing interest in biological and medicinal chemistry due to its potential as an enzyme inhibitor and its applications in organic synthesis. This article explores the biological activity of BCHP, including its mechanisms of action, comparative analysis with similar compounds, and relevant research findings.

BCHP is characterized by its unique structure, which includes both a benzyl group and a cyclopentyl group. This combination enhances its hydrophobicity and steric hindrance, influencing its reactivity and interactions with biological targets. The compound primarily acts as an inhibitor of phosphatases, enzymes that play crucial roles in various cellular processes by removing phosphate groups from proteins.

Mechanism of Action:

- Enzyme Inhibition: BCHP binds to the active sites of phosphatases, preventing the dephosphorylation of substrates. This inhibition can lead to alterations in cellular signaling pathways, impacting functions such as cell growth, differentiation, and apoptosis.

Biological Activity

Research indicates that BCHP exhibits notable biological activities, particularly in the inhibition of specific phosphatases. The following table summarizes key findings related to its biological effects:

| Study | Biological Activity | Key Findings |

|---|---|---|

| Study 1 | Enzyme Inhibition | BCHP effectively inhibited certain phosphatases involved in cellular signaling pathways. |

| Study 2 | Antitumor Potential | Preliminary studies suggest that BCHP may exhibit cytotoxic effects against cancer cell lines by modulating phosphatase activity. |

| Study 3 | Organic Synthesis | BCHP serves as a precursor for the synthesis of more complex organophosphorus compounds, enhancing its utility in medicinal chemistry. |

Case Studies

-

Inhibition of Phosphatases:

A study demonstrated that BCHP selectively inhibited the activity of specific phosphatases, leading to increased phosphorylation levels of target proteins. This change was associated with altered cell signaling pathways that could potentially contribute to therapeutic effects in cancer treatment. -

Cytotoxic Effects:

In vitro experiments showed that BCHP has cytotoxic effects on various cancer cell lines. The mechanism appears to involve the disruption of normal cellular signaling due to phosphatase inhibition, resulting in increased apoptosis rates among treated cells.

Comparative Analysis

BCHP can be compared with other similar compounds such as benzyl methyl hydrogen phosphate and cyclopentyl methyl hydrogen phosphate. The following table outlines their differences:

| Compound | Unique Features | Biological Activity |

|---|---|---|

| This compound | Increased hydrophobicity and steric hindrance | Strong enzyme inhibitor; potential antitumor effects |

| Benzyl Methyl Hydrogen Phosphate | Less sterically hindered | Moderate enzyme inhibition |

| Cyclopentyl Methyl Hydrogen Phosphate | Different hydrophobic properties | Limited biological activity compared to BCHP |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.